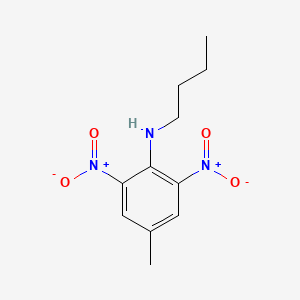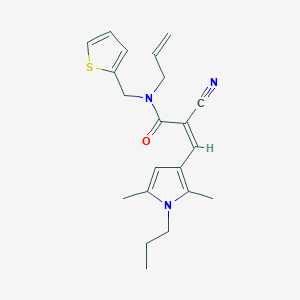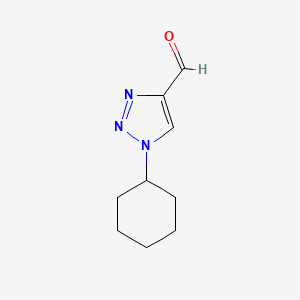
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
カタログ番号 B2984885
CAS番号:
339109-49-8
分子量: 349.79
InChIキー: SWIRBQPQLNJLQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .科学的研究の応用
Aggregation-Induced Emission and Chemical Sensing
- Fluorescence Switches and Sensing : Tetraphenylethene derivatives, similar in structure to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, exhibit aggregation-induced emission (AIE) and are useful in chemical sensing and environmental monitoring. They demonstrate strong proton capture capability and reversible fluorescence switching in acidic and basic solutions. This property is promising for developing responsive materials for chemical sensors (Wang et al., 2015).
Advanced Material Synthesis
- Hyperbranched Polymers for Sensory Applications : The synthesis of hyperbranched polymers containing tetraphenylethene, structurally related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, is notable for its high thermal stability and fluorescence quantum yields. These polymers are potential candidates for photopatterning and explosive detection due to their enhanced emission properties (Hu et al., 2012).
Antimicrobial Research
- Synthesis of Antimicrobial Agents : Compounds with structural similarities to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, like the Mannich base derivatives of thiadiazole, have been synthesized and tested for antimicrobial activities against pathogenic bacteria and fungi. Such compounds show moderate antimicrobial activity, indicating potential in developing new antimicrobial agents (Sah et al., 2014).
Molecular Structure and Spectroscopic Analysis
- Structural and Spectroscopic Investigations : Detailed molecular structure and spectroscopic analysis of compounds structurally akin to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone have been conducted. These studies involve density functional theory (DFT) analysis, molecular docking, and antimicrobial activity assessments, providing insights into the potential applications of these compounds in various fields, including pharmaceuticals (Sivakumar et al., 2021).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Certain thiazole and thiadiazole derivatives, closely related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, have been studied for their corrosion inhibition properties on iron. This research is significant in materials science, particularly in preventing metal corrosion in industrial applications (Kaya et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-12-6-8-13(9-7-12)18-14(19)10-23(21,22)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRBQPQLNJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2984803.png)


![5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B2984810.png)
![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2984811.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)

![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)


![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)